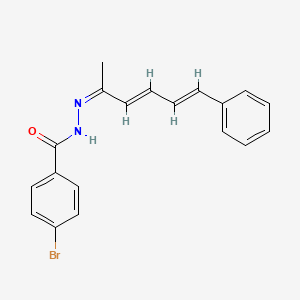

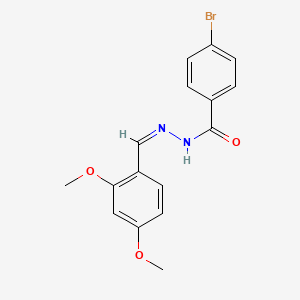

![molecular formula C14H14INO B3854783 2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3854783.png)

2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide

Vue d'ensemble

Description

2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a highly toxic compound that is known to cause damage to the central nervous system, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease. In

Applications De Recherche Scientifique

Reactivation of Poisoned Acetylcholinesterase

2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide was investigated as a potential reactivator for acetylcholinesterase poisoned with organophosphorus compounds like sarin. Although it showed moderate toxicity against mice, its reactivity potency in vitro and in vivo was found to be negligible (Riggio, Hopff, Hofmann, & Waser, 1983).

Photophysical and Photochemical Properties

The solvent effect on the photophysical and photochemical properties of this compound was studied. This research provided insights into solvatochromism, relaxation pathways of excited states, and intramolecular charge transfer processes. The findings have implications for optoelectronic applications (Carlotti et al., 2014).

Nonlinear Optical Properties

Research on thienyl-substituted pyridinium salts, including this compound, revealed their potential in nonlinear optical (NLO) applications. These compounds exhibited significant second harmonic generation efficiency, a key parameter for NLO materials (Li et al., 2012).

Permeability Properties in Hydrogel Membranes

The introduction of this compound into membranes showed potential for controlling permeation. This research indicates the importance of such compounds in designing membranes with specific permeability characteristics (Akin, Hasırcı, & Hasirci, 1990).

Development of New Polymeric Reagents

Crosslinked poly [styrene-4-vinyl (N-methylpyridinium iodide)] and derivatives, related to this compound, were synthesized and transformed into polymeric reagents. These compounds could be used as oxidizing, reducing, nucleophilic, and acidic reagents (Tabakovic, Gunić, Tabaković, & Zupan, 1992).

Fluorescent Probes for Metal Ions

A fluorescent probe basedon this compound was developed for detecting Hg2+ ions. This probe, demonstrating intramolecular charge transfer (ICT) and fluorescence, exhibited rapid response and high selectivity in detecting Hg2+ in aqueous solutions, highlighting its potential for environmental and biological applications (Zhang et al., 2019).

DNA Intercalation Potential

Research on analogs of 2,6-bis[(E)-2-(furan-2-yl)vinyl]-1-methylpyridinium iodide provided insights into their potential to intercalate DNA, suggesting possible antitumor activities. The planarity and positive charge of these molecules were key factors influencing their DNA-binding capabilities (Fortuna et al., 2012).

Mitochondrial pH Imaging

A fluorescent probe derived from this compound was developed for mitochondrial pH imaging. This probe displayed remarkable pH-dependent behavior and was successfully used in live cell imaging, demonstrating its utility in biological research (Lin et al., 2018).

Studies on Protein Interactions

Fluorescent molecules related to this compound have been designed to study protein structural changes. These molecules, sensitive to biological thiol groups, enabled detailed analysis of protein dynamics, highlighting their importance in biophysical research (Pan, 2015).

Propriétés

IUPAC Name |

4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.HI/c1-15-11-3-2-4-13(15)8-5-12-6-9-14(16)10-7-12;/h2-11H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINKVOZEHDBAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2,2'-[(4-{2-[(4-nitrophenoxy)acetyl]carbonohydrazonoyl}-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3854702.png)

![2-[({4-[(2,4-dinitrophenyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3854703.png)

![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3854719.png)

![methyl 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3854741.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylpropanamide](/img/structure/B3854747.png)

![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)

![1-[2-(1-naphthyloxy)ethyl]pyrrolidine](/img/structure/B3854758.png)

![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)

![N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854770.png)